molecular formula C10H10Cl2O B15231956 8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride

8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride

Katalognummer: B15231956
Molekulargewicht: 217.09 g/mol
InChI-Schlüssel: PCFYXYZOVQVVCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride is a chemical compound that belongs to the class of naphthalenones It is characterized by the presence of a chlorine atom at the 8th position and a hydrochloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride typically involves the chlorination of 3,4-dihydronaphthalen-1(2H)-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydronaphthalenes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalenes

    Substitution: Various substituted naphthalenones depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the naphthalenone core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydronaphthalen-1(2H)-one: Lacks the chlorine atom, resulting in different reactivity and applications.

    8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    8-Fluoro-3,4-dihydronaphthalen-1(2H)-one:

Uniqueness

8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain synthetic applications and research studies that require selective chlorination.

Eigenschaften

Molekularformel

C10H10Cl2O

Molekulargewicht

217.09 g/mol

IUPAC-Name

8-chloro-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

InChI

InChI=1S/C10H9ClO.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1,3,5H,2,4,6H2;1H

InChI-Schlüssel

PCFYXYZOVQVVCO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.